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An in-depth guide for researchers and drug development professionals on the long-term
outcomes of Vipivotide Tetraxetan in the treatment of metastatic castration-resistant prostate
cancer (NCRPC), benchmarked against alternative therapies. This guide synthesizes data from
pivotal clinical trials, providing detailed experimental protocols and visualizing key biological
pathways.

Vipivotide tetraxetan (formerly known as 17’Lu-PSMA-617) is a radioligand therapy that has
emerged as a significant advancement in the treatment of prostate-specific membrane antigen
(PSMA)-positive metastatic castration-resistant prostate cancer (nCRPC). This therapy
involves a small molecule that binds to PSMA, which is highly expressed on prostate cancer
cells, coupled with the beta-emitting radioisotope Lutetium-177 (*’7Lu), enabling targeted
radiation delivery to tumor cells.[1][2] This guide provides a comprehensive comparison of the
long-term follow-up data from key clinical trials of Vipivotide tetraxetan against other
treatment modalities for mCRPC.

Comparative Efficacy of Vipivotide Tetraxetan

Long-term data from the pivotal Phase 11l VISION trial and the Phase Il TheraP trial have
established the clinical benefit of Vipivotide tetraxetan in heavily pre-treated mCRPC patients.

The VISION trial demonstrated a statistically significant improvement in both overall survival
(OS) and radiographic progression-free survival (rPFS) for patients treated with Vipivotide
tetraxetan in combination with standard of care (SOC), compared to SOC alone.[3][4] In a
long-term follow-up, the median OS was 15.3 months for the Vipivotide tetraxetan group
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versus 11.3 months for the control group.[4] The median rPFS was also significantly extended
to 8.7 months from 3.4 months in the control arm.[3]

The TheraP trial provided a direct comparison against an active chemotherapy agent,
cabazitaxel. In a 3-year follow-up, Vipivotide tetraxetan showed a similar overall survival to
cabazitaxel.[5] However, it demonstrated a higher prostate-specific antigen (PSA) response
rate and a more favorable safety profile, positioning it as a viable alternative for patients
progressing after docetaxel.[5]

More recent data from the PSMAfore trial, presented at the ESMO 2023 congress, has shown
a significant rPFS benefit in taxane-naive mCRPC patients, with a 59% reduction in the risk of
radiographic disease progression compared to a change in androgen receptor pathway
inhibitor (ARPI).[6] This suggests the potential for Vipivotide tetraxetan to be used in earlier
lines of treatment.[6]

Table 1: Comparison of Efficacy Outcomes from Key Clinical Trials

Median Prostate-
_ Radiographic Specific Antigen
) Median Overall )
Trial Treatment Arms _ Progression- (PSA)
Survival (OS) _
Free Survival Response Rate
(rPFS) (=50% decline)
Vipivotide
tetraxetan + 15.3 months vs. 8.7 months vs.
VISION 46% vs. 7.1%
SOC vs. SOC 11.3 months[4] 3.4 months][3]
alone
Vipivotide o )
Similar to Not the primary
TheraP tetraxetan vs. ) ) 66% vs. 37%[5]
) Cabazitaxel[5] endpoint
Cabazitaxel
o >2.5x more
Vipivotide )
_ 12.0 months vs. frequent with
PSMAfore tetraxetan vs. Data immature

Change in ARPI

5.6 months|[6]

Vipivotide

tetraxetan[6]
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Long-Term Safety Profile

The long-term safety of Vipivotide tetraxetan has been a key area of investigation. A
prospective, multi-center, long-term follow-up safety study (NCT05803941) is currently
underway to further characterize known and potential risks over a 10-year period.[7][8]

Data from the VISION trial showed that while high-grade treatment-emergent adverse events
were more frequent with Vipivotide tetraxetan plus SOC (52.7%) compared to SOC alone
(38.0%), the therapy was generally well-tolerated.[9] An exposure-adjusted analysis of the
VISION trial data confirmed a favorable risk/benefit profile, with comparable rates of
gastrointestinal events and fatigue between the arms.[9] However, a higher incidence of dry
mouth, dry eye, and acute myelosuppression was associated with Vipivotide tetraxetan
treatment.[9]

The PSMAfore trial also reported a favorable safety profile, with the most common all-grade
adverse events being primarily Grade 1-2 and including dry mouth (57.3%), asthenia (31.7%),
nausea (31.3%), anemia (24.2%), and fatigue (22.9%).[6]

Table 2: Common Adverse Events (All Grades) Reported in Key Clinical Trials

VISION Trial (Vipivotide PSMAfore Trial (Vipivotide
Adverse Event
tetraxetan + SOC) tetraxetan)
Dry Mouth Higher incidence[9] 57.3%[6]
) ) 31.7% (Asthenia), 22.9%
Fatigue/Asthenia Comparable to SOC[9] ]
(Fatigue)[6]
Nausea Comparable to SOC[9] 31.3%][6]
Anemia Higher incidence 24.2%[6]
Myelosuppression Higher incidence (acute)[9] Not specified (all grades)
Dry Eye Higher incidence[9] Not specified

Experimental Protocols
VISION Trial (NCT03511664)
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» Study Design: International, prospective, open-label, multicenter, randomized Phase 3 study.
[10]

» Patient Population: Patients with PSMA-positive mCRPC who had previously received at
least one androgen-receptor-pathway inhibitor and one or two taxane regimens.[11]

e Intervention: Patients were randomized 2:1 to receive either Vipivotide tetraxetan (7.4 GBq
every 6 weeks for four to six cycles) plus standard of care (SOC) or SOC alone.[11]

e Primary Endpoints: The alternate primary endpoints were imaging-based progression-free
survival and overall survival.[11]

» Key Inclusion Criteria: PSMA-positive disease confirmed by ¢8Ga-PSMA-11 PET/CT.[11]

o Key Exclusion Criteria: Prior treatment with chemotherapy, immunotherapy, radium-223, or
investigational drugs as part of the SOC.[11]

TheraP Trial (ANZUP 1603, NCT03392428)

o Study Design: Open-label, randomized, stratified, two-arm multicenter Phase 2 trial.[12]
» Patient Population: Men with mCRPC who had progressed after docetaxel treatment.[12]

 Intervention: Patients were randomized 1:1 to receive either Vipivotide tetraxetan (starting
at 8.5 GBg and decreasing by 0.5 GBq per cycle for up to six cycles) or cabazitaxel (20
mg/m? every 3 weeks for up to 10 cycles).[12]

e Primary Endpoint: PSA response rate (=50% reduction).[12]

o Key Inclusion Criteria: Sufficient PSMA avidity on ¢8Ga-PSMA-11 PET/CT and no discordant
FDG-avid/PSMA-negative disease.[12]

PSMAfore Trial (NCT04689828)

o Study Design: Multicenter, open-label, randomized Phase 3 trial.[13]

o Patient Population: Taxane-naive adults with progressive mCRPC who were candidates for a
change in ARPI.[13][14]
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e Intervention: Patients were randomized 1:1 to receive either Vipivotide tetraxetan (7.4 GBq
every 6 weeks for 6 cycles) or a change in ARPI (abiraterone or enzalutamide).[14]

e Primary Endpoint: Radiographic progression-free survival (rPFS).[13]

e Key Inclusion Criteria: Confirmed PSMA expression by °8Ga-PSMA-11 PET/CT, having
received one prior ARPI.[13]

Signaling Pathways and Mechanism of Action

Vipivotide tetraxetan's mechanism of action is rooted in the high expression of Prostate-
Specific Membrane Antigen (PSMA) on the surface of prostate cancer cells. PSMA is a
transmembrane glycoprotein with enzymatic functions that is linked to several oncogenic
signaling pathways, including the PI3K/Akt/mTOR pathway.[3][15]

The binding of Vipivotide tetraxetan to PSMA leads to the internalization of the radioligand.
The beta radiation emitted by *’’Lu then induces DNA damage in the cancer cells, ultimately
leading to cell death.[16]
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Caption: Mechanism of action of Vipivotide tetraxetan and associated PSMA signaling.

The binding of Vipivotide tetraxetan to PSMA delivers targeted radiation, causing DNA
damage and subsequent cell death. PSMA itself is involved in signaling pathways that promote
cancer cell survival, such as the PI3K/Akt/mTOR pathway.
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Caption: Simplified workflow of the VISION clinical trial.
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Patients with mCRPC underwent screening with ¢8Ga-PSMA-11 PET/CT to determine eligibility.
PSMA-positive patients were then randomized to receive either Vipivotide tetraxetan plus

standard of care or standard of care alone, followed by long-term monitoring for primary

survival endpoints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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